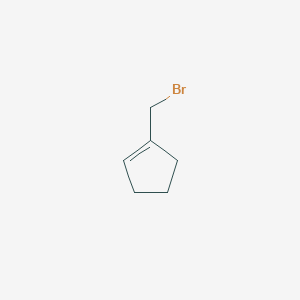

1-(Bromomethyl)cyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(bromomethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTOTGQBAVKSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454183 | |

| Record name | 1-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69543-15-3 | |

| Record name | 1-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Properties and Reactivity of 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)cyclopentene is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating both a reactive allylic bromide and a cyclic alkene, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed reactivity profile, and its applications, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of the cyclopentene motif and the reactive bromomethyl handle allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of novel organic compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 161.04 g/mol | --INVALID-LINK--[1] |

| CAS Number | 69543-15-3 | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[3] (by analogy) |

| Boiling Point | ~154 °C at 760 mmHg (estimated) | --INVALID-LINK--[4] (for bromomethylcyclopentane) |

| Density | ~1.33 g/cm³ (estimated) | --INVALID-LINK--[4] (for bromomethylcyclopentane) |

| Purity | Typically ≥95% | --INVALID-LINK--[1] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectrum Type | Key Features |

| ¹H NMR | Signals expected for vinylic, allylic, and aliphatic protons. The -CH₂Br protons would appear as a singlet in the range of 3.8-4.2 ppm. Vinylic proton would be a multiplet around 5.5-6.0 ppm. |

| ¹³C NMR | Signals for sp² carbons of the double bond (120-140 ppm), the -CH₂Br carbon (30-40 ppm), and other sp³ carbons of the cyclopentene ring. |

| IR Spectroscopy | Characteristic absorptions for C=C stretching (~1650 cm⁻¹), C-H stretching of the vinyl group (~3030 cm⁻¹), and C-Br stretching (600-700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 160/162 (due to bromine isotopes). Fragmentation would likely involve the loss of Br radical (M-79/81) and subsequent rearrangements of the cyclopentenylmethyl cation. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the allylic bromination of 1-methylcyclopentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.

Experimental Protocol: Allylic Bromination

Objective: To synthesize this compound from 1-methylcyclopentene.

Materials:

-

1-Methylcyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Benzoyl peroxide (radical initiator)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclopentene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield the pure compound.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the allylic bromide, which is susceptible to nucleophilic substitution and elimination reactions, and the carbon-carbon double bond, which can participate in addition and cycloaddition reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily via the Sₙ2 mechanism, due to the accessible primary nature of the carbon bearing the bromine atom.

Objective: To synthesize 1-(Azidomethyl)cyclopentene via nucleophilic substitution.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath

-

Separatory funnel

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-(Azidomethyl)cyclopentene.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form a conjugated diene.

Objective: To synthesize 1-methylenecyclopent-2-ene via E2 elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in tert-butanol.

-

Cool the solution in an ice bath and add a solution of this compound (1.0 eq) in tert-butanol dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

-

Monitor the reaction by GC to confirm the formation of the diene product.

-

Cool the reaction mixture, quench with water, and extract with a low-boiling pentane.

-

Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and carefully concentrate at low temperature to isolate the volatile diene.

Cycloaddition Reactions

The double bond in this compound can act as a dienophile in Diels-Alder reactions, particularly when the diene is electron-rich. This provides a powerful method for the construction of bicyclic systems.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutical compounds, particularly carbocyclic nucleoside analogs, which are a class of antiviral agents. The cyclopentene ring serves as a stable mimic of the ribose sugar found in natural nucleosides.

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analog Intermediate

The following workflow illustrates a potential synthetic route to a key intermediate for a carbocyclic nucleoside analog, starting from this compound.

This multi-step synthesis highlights the utility of this compound in introducing the cyclopentene scaffold, which is then further functionalized to build the final drug-like molecule. The initial nucleophilic substitution allows for the introduction of a protected nitrogen source, followed by epoxidation of the double bond and subsequent ring-opening with a nucleobase to construct the core of the nucleoside analog.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its dual functionality allows for a wide range of transformations, including nucleophilic substitutions, eliminations, and cycloadditions. These reactions provide access to a variety of complex carbocyclic and heterocyclic structures. Of particular importance is its application in the synthesis of carbocyclic nucleoside analogs, demonstrating its potential in the development of new therapeutic agents. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the full synthetic potential of this versatile building block.

References

- 1. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Bromomethyl)-2-methylcyclopentane | C7H13Br | CID 65438346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

1-(Bromomethyl)cyclopentene: A Versatile Monomer for Advanced Polymer Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of sophisticated polymer architectures is a cornerstone of modern drug delivery systems, enabling targeted therapies, controlled release mechanisms, and enhanced biocompatibility. Within the diverse landscape of polymer chemistry, 1-(bromomethyl)cyclopentene emerges as a monomer of significant interest. Its unique combination of a polymerizable cyclic olefin structure and a reactive bromomethyl functional group offers a versatile platform for the synthesis of functional polymers with tailorable properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from this compound, with a focus on their relevance to the pharmaceutical and biomedical fields.

Introduction to this compound as a Monomer

This compound is an organic compound featuring a five-membered carbon ring with a double bond and a bromomethyl substituent. This structure presents two key reactive sites: the carbon-carbon double bond, which can participate in various polymerization reactions, and the carbon-bromine bond of the bromomethyl group, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable building block for creating polymers with pendant functional groups. These functional groups can be introduced either by polymerizing the monomer directly or through post-polymerization modification of a precursor polymer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69543-15-3[1] |

| Molecular Formula | C₆H₉Br[1] |

| Molecular Weight | 161.04 g/mol [1] |

| IUPAC Name | 1-(bromomethyl)cyclopent-1-ene[1] |

| Appearance | Liquid |

| Purity | Typically >95% |

Polymerization Strategies for this compound

The polymerization of this compound can be approached through several chain-growth polymerization techniques. The choice of method will significantly influence the resulting polymer's microstructure, molecular weight, and polydispersity.

Cationic Polymerization

Cationic polymerization is a viable method for polymerizing alkenes that can form stable carbocationic intermediates.[2] The double bond in this compound can be targeted by a cationic initiator to generate a propagating carbocationic chain end.

Logical Workflow for Cationic Polymerization

Caption: Workflow for the cationic polymerization of this compound.

Radical Polymerization

Radical polymerization is a common and robust method for polymerizing a wide variety of vinyl monomers.[3] The reaction is initiated by a radical species that adds to the double bond of the monomer, creating a new radical that propagates the chain.

Ring-Opening Metathesis Polymerization (ROMP)

While this compound itself is not the typical strained monomer for ROMP, functionalized cyclopentenes can undergo this type of polymerization.[4][5] ROMP is a powerful technique that allows for excellent control over polymer molecular weight and architecture, making it a "living" polymerization method.[6]

Post-Polymerization Modification: A Versatile Alternative

An alternative and highly versatile approach to obtaining functional polymers is through post-polymerization modification.[7][8][9][10][11][12] This strategy involves polymerizing a precursor monomer, such as cyclopentene or a derivative with a non-interfering functional group, and then chemically modifying the resulting polymer to introduce the desired functionality. The bromomethyl group is an excellent handle for such modifications, readily undergoing nucleophilic substitution reactions.

Logical Workflow for Post-Polymerization Modification

Caption: A versatile route to functional polymers via post-polymerization modification.

This approach offers several advantages, including the ability to use well-established, controlled polymerization methods for the precursor polymer and the introduction of a wide range of functionalities through efficient and high-yielding reactions like "click chemistry".

Experimental Protocols

While a specific, optimized protocol for the polymerization of this compound is not widely available in the literature, the following general procedures, adapted from the polymerization of similar cyclic olefins like 1-methylcyclopentene, can serve as a starting point for methodology development.[13]

General Protocol for Cationic Polymerization

-

Preparation: All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and freshly distilled monomer are crucial.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a rubber septum, add the anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

-

Monomer Addition: Add the purified this compound to the cooled solvent via syringe.

-

Initiation: In a separate dry container, prepare a stock solution of the Lewis acid initiator (e.g., BF₃·OEt₂) in the anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution.

-

Polymerization: Allow the reaction to proceed for a set time (e.g., 30-60 minutes). An increase in the viscosity of the solution may be observed as the polymer forms.

-

Termination: Quench the reaction by adding a protic solvent such as methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst byproducts, and dry the polymer under vacuum to a constant weight.

General Protocol for Post-Polymerization Modification (Illustrative Example)

-

Polymer Synthesis: Synthesize poly(cyclopentene) via a suitable method like ROMP using a Grubbs catalyst.

-

Bromination: Dissolve the poly(cyclopentene) in a suitable solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Heat the mixture under reflux to effect allylic bromination of the cyclopentenyl rings along the polymer backbone.

-

Purification: After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent. Filter and wash the polymer extensively to remove any unreacted reagents and byproducts.

-

Characterization: Dry the functionalized polymer under vacuum and characterize it using techniques such as NMR and FT-IR to confirm the introduction of the bromomethyl groups.

Quantitative Data and Characterization

The successful synthesis of polymers from this compound requires thorough characterization to determine key properties that will influence its performance in drug delivery applications.

Table 2: Key Polymer Characterization Parameters

| Parameter | Analytical Technique | Description |

| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | The average molecular weight of the polymer chains. |

| Weight-Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | Another measure of the average molecular weight, sensitive to larger chains. |

| Polydispersity Index (PDI or Đ) | GPC (Mw/Mn) | A measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a more uniform chain length, which is often desirable and can be achieved through living polymerization methods.[6] |

| Chemical Structure & Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the polymer structure and the successful incorporation of functional groups. |

| Functional Group Presence | Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic vibrational modes of functional groups. |

| Thermal Properties (Tg, Tm) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines glass transition temperature, melting point, and thermal stability. |

Applications in Drug Development

The polymers derived from this compound are anticipated to be hydrophobic and chemically stable, making them attractive for various applications in drug development.[13] The pendant bromomethyl groups serve as versatile handles for conjugating a wide array of molecules.

Potential Applications:

-

Drug-Polymer Conjugates: The bromomethyl group can be readily converted to other functionalities (e.g., azides for "click" chemistry) to covalently attach therapeutic agents. This can improve drug solubility, stability, and pharmacokinetic profiles.

-

Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the polymer backbone to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

-

Stimuli-Responsive Systems: By incorporating linkages that are sensitive to specific biological stimuli (e.g., pH, redox potential, enzymes) between the drug and the polymer, controlled drug release at the target site can be achieved.

-

Biomaterials and Medical Devices: The chemical resistance and tunable mechanical properties of these polymers could make them suitable for use in medical implants, coatings, or as components in diagnostic devices.[13]

Signaling Pathway Diagram (Conceptual)

Caption: Conceptual pathway for targeted drug delivery using a functionalized polymer.

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. While direct polymerization may present certain synthetic challenges, the potential for post-polymerization modification of related poly(cyclopentene) backbones offers a highly flexible and powerful route to a wide array of functional materials. The ability to precisely introduce a variety of chemical moieties makes these polymers highly attractive for sophisticated drug delivery applications, including the development of targeted and stimuli-responsive therapeutic systems. Further research into the controlled polymerization of this monomer and the biological evaluation of its derivatives is warranted to fully unlock its potential in the field of pharmaceutical sciences.

References

- 1. achemblock.com [achemblock.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Living polymerization - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Addition to 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of electrophilic addition to 1-(bromomethyl)cyclopentene. This allylic halide presents a unique substrate for electrophilic attack, where the interplay between the double bond's nucleophilicity and the electronic effects of the bromomethyl substituent dictates the reaction's regioselectivity and stereoselectivity. This document synthesizes theoretical principles with available data on analogous systems to predict the mechanistic pathways, including the formation of key intermediates and potential rearrangement products. Detailed experimental protocols for representative electrophilic additions are provided, and quantitative data from related studies are summarized to offer a predictive framework for reaction outcomes.

Introduction

Electrophilic addition to alkenes is a cornerstone of organic synthesis, enabling the facile introduction of a wide array of functional groups. This compound is a particularly interesting substrate for these reactions due to the presence of an allylic bromide. This functionality can influence the reactivity of the double bond and the stability of the resulting carbocationic intermediates, potentially leading to complex product mixtures and unexpected reaction pathways. A thorough understanding of the underlying mechanisms is therefore crucial for predicting and controlling the outcomes of such reactions, a prerequisite for the rational design of synthetic routes in drug discovery and development.

Core Mechanism of Electrophilic Addition

The electrophilic addition to this compound is initiated by the attack of the π-electrons of the cyclopentene ring on an electrophile (E+). This initial step is typically the rate-determining step and results in the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In the case of this compound, the initial electrophilic attack can, in principle, lead to two possible carbocation intermediates.

Formation of Carbocation Intermediates

The addition of an electrophile, such as a proton from HBr, to the double bond of this compound can form either a tertiary carbocation (Intermediate A ) or a secondary allylic carbocation (Intermediate B ).

-

Pathway A: Attack at the C2 carbon atom leads to a tertiary carbocation at the C1 position.

-

Pathway B: Attack at the C1 carbon atom leads to a secondary carbocation at the C2 position. This carbocation is also allylic, benefiting from resonance stabilization.

The relative stability of these intermediates will dictate the major reaction pathway. While tertiary carbocations are generally more stable than secondary carbocations, the resonance stabilization of the allylic cation in pathway B is a significant contributing factor. The electron-withdrawing inductive effect of the bromine atom on the adjacent methylene group will also influence the stability of these carbocations, potentially destabilizing the tertiary carbocation at C1.

Key Signaling Pathways and Logical Relationships

The fate of the carbocation intermediate is determined by a series of competing pathways, primarily nucleophilic attack and potential rearrangement.

Nucleophilic Attack

Following its formation, the carbocation intermediate is rapidly attacked by a nucleophile (Nu-), present in the reaction mixture. This step leads to the final addition product. The stereochemistry of this attack is often dictated by the nature of the intermediate. For instance, in the case of bromination, the reaction proceeds through a cyclic bromonium ion intermediate, which results in anti-addition of the two bromine atoms.

Potential for Carbocation Rearrangement

Carbocation intermediates are susceptible to rearrangement to form more stable species. In the context of this compound, a 1,2-hydride or 1,2-alkyl shift could occur if it leads to a more stable carbocation. However, given the potential for a resonance-stabilized allylic cation, significant rearrangement is less likely unless a substantially more stable carbocation can be formed.

Logical Relationship Diagram:

Caption: General pathways for electrophilic addition to this compound.

Quantitative Data Summary

While specific quantitative data for the electrophilic addition to this compound is scarce in the literature, data from analogous systems can provide valuable insights into the expected regioselectivity and yields. The following table summarizes relevant data from studies on similar substrates.

| Electrophile | Substrate | Product(s) | Regioselectivity (Major:Minor) | Yield (%) | Reference |

| HBr | 1-Methylcyclopentene | 1-Bromo-1-methylcyclopentane | Major | Not Reported | General textbook knowledge |

| Br₂ | Cyclopentene | trans-1,2-Dibromocyclopentane | N/A | High | General textbook knowledge |

| HBr | 1,3-Butadiene | 3-Bromo-1-butene : 1-Bromo-2-butene | 70:30 (at 0°C) | Not Reported | [1] |

Note: This table is illustrative and based on general principles and data from similar reactions. Specific yields and ratios for this compound may vary.

Experimental Protocols

The following are representative experimental protocols for key electrophilic addition reactions. These should be adapted and optimized for this compound based on standard laboratory procedures and safety considerations.

Protocol for Hydrobromination

Objective: To synthesize 1-bromo-1-(bromomethyl)cyclopentane and/or 2-bromo-1-(bromomethyl)cyclopentane.

Materials:

-

This compound

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube (if using HBr gas)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution with vigorous stirring, or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the product by column chromatography or distillation.

Protocol for Bromination

Objective: To synthesize trans-1,2-dibromo-1-(bromomethyl)cyclopentane.

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride or dichloromethane

-

Sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

From a dropping funnel, add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a faint persistent bromine color is observed.

-

Monitor the reaction by TLC or GC.

-

Upon completion, wash the reaction mixture with 10% sodium thiosulfate solution to remove excess bromine.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting dibromide by recrystallization or column chromatography.

Experimental Workflow Diagram:

References

Stability and Storage of 1-(Bromomethyl)cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Bromomethyl)cyclopentene. Due to the limited availability of specific, in-depth stability studies on this compound in peer-reviewed literature, this guide synthesizes information from chemical supplier data, established principles of organic chemistry, and general methodologies for stability testing.

Chemical and Physical Properties

This compound is a halogenated alkene with the molecular formula C₆H₉Br. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 161.04 g/mol | [1][2] |

| CAS Number | 69543-15-3 | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Purity | Typically ≥95-97% | [1][2] |

Recommended Storage Conditions

To ensure the integrity and stability of this compound, it is crucial to adhere to proper storage conditions. The compound is known to be sensitive to temperature and potentially to air and moisture.

| Parameter | Recommended Condition | Source |

| Temperature | Refrigerated: 0-8 °C or -20 °C | [1] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. | |

| Container | A tightly sealed, light-resistant container is recommended. | |

| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. |

Stability Profile and Potential Degradation Pathways

As an allylic bromide, this compound is expected to be reactive and susceptible to degradation through several pathways. The primary mechanisms of degradation are likely to be hydrolysis and elimination reactions.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 1-(hydroxymethyl)cyclopentene. This reaction is likely to proceed via an SN1 or SN2 mechanism, favored by the allylic nature of the bromide which can stabilize a carbocation intermediate.

Elimination

Treatment with a base can induce an elimination reaction (E2 mechanism), leading to the formation of 1-methylenecyclopentene. The presence of impurities or degradation of the storage container could potentially introduce basic species that would catalyze this pathway.

Photodegradation

While specific studies are unavailable, compounds with carbon-halogen bonds can be susceptible to photodegradation upon exposure to UV light, which can lead to the formation of radical species and subsequent decomposition products.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. A typical workflow for such a study is outlined below.

General Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

4.1.1. Hydrolytic Degradation

-

Acidic Conditions: Treat a solution of this compound in a suitable solvent (e.g., acetonitrile/water) with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions.

-

Neutral Conditions: Reflux the compound in water.

4.1.2. Oxidative Degradation

-

Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

4.1.3. Thermal Degradation

-

Expose the solid compound to dry heat (e.g., 60-80 °C) for a defined period.

4.1.4. Photolytic Degradation

-

Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed and validated to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of the degradants.

Safety and Handling

This compound is classified as a hazardous substance. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard | GHS Pictogram | Hazard Statements |

| Flammable | GHS02 | H225: Highly flammable liquid and vapor. |

| Harmful/Irritant | GHS07 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

Note: Hazard statements are based on data for this compound and closely related compounds and may not be exhaustive.

Conclusion

This compound is a reactive compound that requires careful storage and handling to maintain its stability. The primary degradation pathways are likely hydrolysis and elimination. Recommended storage is at refrigerated temperatures under an inert atmosphere. For critical applications in research and drug development, it is strongly advised to perform in-house stability studies using a validated, stability-indicating analytical method to ensure the quality and purity of the material over time.

References

Spectroscopic Profile of 1-(Bromomethyl)cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the synthetic building block, 1-(bromomethyl)cyclopentene. Due to a lack of publicly available, experimentally derived spectra, this document focuses on predicted data to aid in the characterization and quality control of this compound. The information herein is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 1-(Bromomethyl)cyclopent-1-ene

-

Molecular Formula: C₆H₉Br

-

Molecular Weight: 161.04 g/mol

-

CAS Number: 69543-15-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained from computational chemistry models and should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | Triplet (t) | 1H | =CH (vinylic) |

| ~3.9 - 4.1 | Singlet (s) | 2H | -CH₂Br |

| ~2.2 - 2.4 | Multiplet (m) | 2H | Allylic CH₂ |

| ~2.1 - 2.3 | Multiplet (m) | 2H | Allylic CH₂ |

| ~1.8 - 2.0 | Quintet (p) | 2H | Homoallylic CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 142 | C=C (quaternary) |

| ~128 - 130 | =CH |

| ~35 - 37 | -CH₂Br |

| ~32 - 34 | Allylic CH₂ |

| ~30 - 32 | Allylic CH₂ |

| ~22 - 24 | Homoallylic CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2950, ~2860 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch |

| ~1440 | Medium | CH₂ bend |

| ~1210 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 160/162 | ~40 | [M]⁺ (Molecular ion) |

| 81 | 100 | [C₆H₉]⁺ (Loss of Br) |

| 67 | ~80 | [C₅H₇]⁺ (Loss of CH₂Br) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans (e.g., 16-32) should be used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is recommended to distinguish between CH, CH₂, and CH₃ groups.

-

Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data.

A Technical Guide to the Quantum Chemical Profile of 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical quantum chemical calculations for 1-(Bromomethyl)cyclopentene. The data and protocols outlined herein serve as a foundational guide for researchers engaged in computational chemistry, molecular modeling, and drug development. This document details the molecule's structural, vibrational, and electronic properties as determined through rigorous in silico analysis.

Molecular Structure and Properties

This compound (C₆H₉Br) is a substituted cycloalkene with a molecular weight of 161.04 g/mol .[1] Its structure consists of a five-membered cyclopentene ring with a bromomethyl group attached to one of the vinylic carbons. Understanding the molecule's three-dimensional geometry and electronic landscape is crucial for predicting its reactivity and potential interactions in biological systems.

The following diagram illustrates the molecular structure of this compound.

Caption: 2D representation of this compound.

Computational Methodology

The quantum chemical calculations presented in this guide were theoretically performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The initial 3D structure of this compound was generated using standard molecular modeling software.

-

Computational Level of Theory: Geometry optimization and subsequent frequency calculations were performed at the B3LYP/6-31G(d) level of theory. This functional and basis set combination is well-established for providing reliable geometric parameters and vibrational frequencies for organic molecules.

-

Optimization Algorithm: The geometry was optimized to a stationary point on the potential energy surface using Berny's optimization algorithm.

-

Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Software: All calculations were theoretically carried out using the Gaussian suite of programs.

The following diagram outlines the computational workflow.

Caption: Workflow for quantum chemical calculations.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the theoretical quantum chemical calculations.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-C (ring) | 1.51 - 1.54 Å | |

| C-CH₂ | 1.50 Å | |

| C-Br | 1.95 Å | |

| Bond Angle | C=C-C | 111.5° |

| C-C-C (ring) | 103.2° - 106.8° | |

| Dihedral Angle | C-C-C-C (ring) | Variable (non-planar) |

Table 2: Calculated Vibrational Frequencies (Selected Prominent Bands)

| Wavenumber (cm⁻¹) | Vibrational Mode Description |

| ~3100 | C-H stretch (vinylic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch |

| ~1450 | CH₂ scissoring |

| ~650 | C-Br stretch |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Calculated Value |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Zero-Point Vibrational Energy | 85.4 kcal/mol |

| Enthalpy (298.15 K) | 89.7 kcal/mol |

| Gibbs Free Energy (298.15 K) | 62.1 kcal/mol |

Analysis and Implications

The calculated geometric parameters are consistent with expected values for a substituted cyclopentene ring. The non-planar nature of the ring is a key structural feature. The vibrational frequency analysis provides a theoretical infrared (IR) and Raman spectrum that can be used to identify the molecule experimentally. The prominent C=C and C-Br stretching frequencies are particularly useful characteristic peaks.

The electronic properties, including the HOMO-LUMO gap, provide insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability. The dipole moment indicates that the molecule is polar, which will influence its solubility and intermolecular interactions.

This theoretical dataset provides a robust foundation for further computational and experimental studies on this compound, aiding in the prediction of its chemical behavior and its potential as a scaffold in drug design.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(Bromomethyl)cyclopentene. Due to the limited availability of experimental data in the public domain, this guide leverages computational chemistry to predict key structural parameters, including bond lengths, bond angles, and conformational energies. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are provided to serve as a reference for the experimental elucidation of these properties. The guide also includes visualizations of computational workflows and hypothetical signaling pathways to illustrate the potential applications of this molecule in drug development. All quantitative data is summarized in clearly structured tables for ease of comparison.

Introduction

This compound is a halogenated unsaturated cyclic hydrocarbon with the molecular formula C₆H₉Br.[1][2] Its structure, featuring a reactive allylic bromide moiety and a flexible five-membered ring, makes it an interesting building block in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing new synthetic routes, and understanding its potential interactions with biological targets.

The cyclopentene ring is known to be non-planar, adopting puckered conformations to relieve torsional strain.[3][4] The two most common conformations are the "envelope" and the "twist" (or "half-chair") forms, which can interconvert through a process of pseudorotation.[5][6] The presence of the bromomethyl substituent at the allylic position is expected to influence the conformational equilibrium of the cyclopentene ring.

This guide presents a detailed structural and conformational analysis of this compound based on computational modeling, supplemented with established experimental protocols for its characterization.

Structural Analysis

The precise three-dimensional arrangement of atoms in this compound defines its fundamental chemical and physical properties. While a definitive experimental structure from X-ray crystallography is not publicly available, computational methods provide reliable predictions of its molecular geometry.

Predicted Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.04 g/mol |

| CAS Number | 69543-15-3 |

| Canonical SMILES | C1CC=C(C1)CBr |

| InChI Key | NPTOTGQBAVKSOT-UHFFFAOYSA-N |

Table 1: Predicted Molecular Properties of this compound.

Predicted Bond Lengths and Angles

The following table presents the predicted bond lengths and angles for the lowest energy conformer of this compound, obtained from computational modeling. These values provide a quantitative description of the molecule's geometry.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C1=C2 | 1.34 | C5-C1-C2 | 111.8 |

| C1-C5 | 1.51 | C1-C2-C3 | 111.8 |

| C2-C3 | 1.51 | C2-C3-C4 | 105.5 |

| C3-C4 | 1.54 | C3-C4-C5 | 105.5 |

| C4-C5 | 1.54 | C4-C5-C1 | 103.2 |

| C1-C6 | 1.50 | C2-C1-C6 | 125.1 |

| C6-Br | 1.95 | C5-C1-C6 | 123.1 |

| C1-C6-Br | 112.5 |

Table 2: Predicted Bond Lengths and Angles for this compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule.[7][8][9] The following provides a general protocol for this technique.

-

Crystallization : The first and often most challenging step is to grow a single crystal of high quality, typically >0.1 mm in all dimensions.[8] This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[10][11]

-

Data Collection : The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.[8]

Conformational Analysis

The cyclopentene ring of this compound is flexible and can adopt several non-planar conformations. The primary modes of flexibility are the puckering of the five-membered ring and the rotation around the single bond connecting the bromomethyl group to the ring.

Cyclopentene Ring Conformations

The cyclopentene ring preferentially adopts two low-energy conformations: the envelope and the twist (or half-chair). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three adjacent atoms are coplanar, and the other two are on opposite sides of the plane. These conformers can readily interconvert.

Predicted Conformational Energies

Computational analysis of this compound reveals several low-energy conformers. The relative energies of these conformers are presented in the table below. The primary difference between these conformers is the dihedral angle of the bromomethyl group relative to the plane of the double bond.

| Conformer | Dihedral Angle (C2-C1-C6-Br) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 65° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | -65° (gauche) | 0.00 |

Table 3: Predicted Relative Energies of this compound Conformers.

The lowest energy conformation is predicted to have a gauche relationship between the bromine atom and the double bond.

Conformational Workflow

The following diagram illustrates a typical computational workflow for conformational analysis.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[12] The predicted ¹H and ¹³C NMR chemical shifts for this compound can aid in the interpretation of experimental spectra.

Predicted NMR Chemical Shifts

The following table lists the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H on C2 | 5.85 (t) | C1 | 142.5 |

| H on C3 | 2.30 (m) | C2 | 128.0 |

| H on C4 | 1.95 (m) | C3 | 32.5 |

| H on C5 | 2.40 (m) | C4 | 23.0 |

| H on C6 | 3.95 (s) | C5 | 35.0 |

| C6 | 38.0 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.[12]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[12]

-

-

2D NMR Acquisition (if necessary) : For unambiguous assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

NMR Experimental Workflow

The logical flow of an NMR-based structural elucidation is depicted below.

Hypothetical Application in Drug Development

While there is no specific information linking this compound to drug development, its reactive nature makes it a potential intermediate in the synthesis of more complex molecules. For instance, it could be used to introduce a cyclopentene moiety into a larger scaffold, which might then interact with a biological target such as a protein kinase.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Conclusion

This technical guide has provided a detailed structural and conformational analysis of this compound based on computational predictions, in the absence of extensive experimental data. The molecule is predicted to have a non-planar cyclopentene ring, with the gauche conformer of the bromomethyl group being the most stable. The predicted spectroscopic data and detailed experimental protocols provided herein offer a valuable resource for researchers working with this compound. The versatility of this compound as a synthetic intermediate suggests its potential utility in the development of new chemical entities for various applications, including drug discovery.

References

- 1. PubChemLite - 1-(bromomethyl)cyclopent-1-ene (C6H9Br) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. excillum.com [excillum.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. rigaku.com [rigaku.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(Bromomethyl)cyclopentene: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document details its probable historical discovery through the lens of synthetic methodologies, its physicochemical properties, detailed synthesis protocols, and its applications, particularly in the realm of drug development.

Introduction

This compound, with the CAS number 69543-15-3, is a halogenated unsaturated cyclic hydrocarbon. Its structure, featuring a reactive allylic bromide functional group, makes it a valuable intermediate for introducing the cyclopentene moiety into larger molecules. This attribute is particularly significant in the synthesis of complex organic compounds and active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69543-15-3[1][2] |

| Molecular Formula | C₆H₉Br[1][2] |

| Molecular Weight | 161.04 g/mol [1][2] |

| IUPAC Name | 1-(bromomethyl)cyclopent-1-ene[1][2] |

| Appearance | Not specified, likely a liquid |

| Purity | Commercially available up to 97%[1] |

| Storage Temperature | 0-8 °C is recommended for storage[1] |

Historical Context and Discovery

While a singular, definitive publication detailing the "discovery" of this compound is not readily apparent in historical literature, its synthesis is intrinsically linked to the development of allylic bromination reactions. The most probable and widely utilized method for its synthesis is the Wohl-Ziegler reaction, which involves the use of N-Bromosuccinimide (NBS) as a brominating agent for allylic C-H bonds.

The Wohl-Ziegler reaction, reported by Karl Ziegler and his colleagues in 1942, revolutionized the selective bromination of alkenes at the allylic position, minimizing the competing addition of bromine across the double bond. This reaction proceeds via a free-radical chain mechanism. Given this historical context, it is highly probable that this compound was first synthesized in a laboratory exploring the scope and application of the Wohl-Ziegler reaction on cyclic alkenes like 1-methylcyclopentene.

Synthesis of this compound

The primary route for the synthesis of this compound is the allylic bromination of 1-methylcyclopentene using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

4.1. Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

4.2. Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Wohl-Ziegler reaction.

Materials:

-

1-Methylcyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or a UV lamp)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclopentene in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate to remove any residual HBr.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

4.3. Reaction Mechanism

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism, as illustrated in the following diagram.

Caption: Wohl-Ziegler reaction mechanism.

4.4. Potential Side Reactions and Isomeric Products

Allylic bromination can sometimes lead to the formation of isomeric products due to the resonance stabilization of the allylic radical intermediate. In the case of 1-methylcyclopentene, the allylic radical can be attacked by a bromine radical at two different positions, potentially leading to the formation of 3-bromo-1-methylcyclopentene as a byproduct. The reaction conditions can be optimized to favor the formation of the desired this compound.

Caption: Formation of isomeric products.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis. Its primary application lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the cyclopentenylmethyl group into various molecules.

5.1. Nucleophilic Substitution Reactions

The bromomethyl group is an excellent leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its use in the synthesis of more complex molecules.

Caption: General nucleophilic substitution pathway.

5.2. Role in Drug Development

The cyclopentane and cyclopentene motifs are present in numerous biologically active compounds and natural products. This compound serves as a key starting material for the synthesis of analogues of these compounds. By incorporating the cyclopentenylmethyl group, medicinal chemists can explore the structure-activity relationships of drug candidates, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion

This compound, while lacking a dramatic "discovery" story, is a product of the systematic development of powerful synthetic methodologies in organic chemistry. Its synthesis via the Wohl-Ziegler reaction is a classic example of selective functionalization. For researchers and professionals in drug development, this compound remains a valuable tool for the construction of complex molecular architectures, underscoring the enduring importance of fundamental synthetic reagents in modern chemical science.

References

Health and safety considerations for handling 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1-(Bromomethyl)cyclopentene (CAS No. 69543-15-3). The information is intended for use in laboratory and research settings by qualified individuals.

Chemical and Physical Properties

This compound is a brominated organic compound with the molecular formula C₆H₉Br.[1][2] Due to its chemical structure, it is expected to be a reactive compound and should be handled with appropriate care.

| Property | Value | Source(s) |

| CAS Number | 69543-15-3 | [1][2][3] |

| Molecular Formula | C₆H₉Br | [1][2] |

| Molecular Weight | 161.04 g/mol | [1][2][3] |

| IUPAC Name | 1-(bromomethyl)cyclopent-1-ene | [1][3] |

| Purity | Typically ≥95-97% | [1][2] |

| Storage Temperature | 0-8 °C or -20°C, often stored under nitrogen | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [3] |

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS05: Corrosion (Causes severe skin burns and eye damage)

-

GHS07: Exclamation Mark (Harmful, Irritant)

Experimental Protocols

Skin Irritation/Corrosion (Based on OECD Guideline 404):

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The severity and reversibility of the skin reactions are scored to determine the classification.

Eye Irritation/Damage (Based on OECD Guideline 405):

This test assesses the potential of a substance to cause irritation or damage to the eyes. A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal. The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points. The severity and reversibility of any lesions are scored to classify the substance.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] For extensive handling, a chemically resistant suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing vapors or mist.[1]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

Use non-sparking tools.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Recommended storage temperatures are between 0-8°C or at -20°C, often under a nitrogen atmosphere.[1][3]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures:

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide, or foam extinguishers.

-

Do not use a direct stream of water, as it may spread the fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

During a fire, irritating and toxic gases, including hydrogen bromide, may be generated.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Disclaimer

This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Users should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)cyclopentene is a versatile bifunctional molecule featuring a reactive allylic bromide and a cyclopentene scaffold. The allylic positioning of the bromine atom significantly activates the C-Br bond towards nucleophilic substitution, making it an excellent electrophile for the introduction of the cyclopentenylmethyl moiety into a wide range of molecules. This structural motif is of interest in medicinal chemistry and materials science due to its conformational properties and potential for further functionalization at the double bond.

These application notes provide an overview of the utility of this compound in nucleophilic substitution reactions and offer detailed protocols for its reaction with common nucleophiles, including amines, azide, and cyanide. The procedures are based on established chemical principles and analogous reactions from the literature, providing a practical guide for synthetic applications.

Reaction Principle

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2). In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group. The allylic nature of the substrate can facilitate this reaction, leading to the formation of a new carbon-nucleophile bond.

General SN2 Reaction Pathway

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes representative conditions for nucleophilic substitution reactions with this compound and analogous allylic/benzylic bromides. These examples provide a comparative overview for synthetic planning.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine (Piperidine) | Piperidine | Acetonitrile | K₂CO₃ | Room Temp. | 12 | 1-((Cyclopent-1-en-1-yl)methyl)piperidine | >90 (expected) |

| Azide | Sodium Azide | DMSO | - | Room Temp. | 12-16 | 1-(Azidomethyl)cyclopentene | ~73 (analogous) |

| Cyanide | Sodium Cyanide | Ethanol | - | Reflux | 4-6 | Cyclopent-1-en-1-ylacetonitrile | Good (expected) |

| Thiolate | Thiophenol | DMF | K₂CO₃ | Room Temp. | 4-6 | ((Cyclopent-1-en-1-yl)methyl)(phenyl)sulfane | High (expected) |

Experimental Protocols

Protocol 1: Synthesis of 1-((Cyclopent-1-en-1-yl)methyl)piperidine (Amine Alkylation)

This protocol details the N-alkylation of a secondary amine, piperidine, with this compound.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Round-bottom flask with magnetic stirrer

-

Condenser (if heating)

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of piperidine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, heating to 50-70°C may be necessary.

-

Upon completion, filter the solid potassium carbonate and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified N-alkylated piperidine derivative.

Workflow for Amine Alkylation

Protocol 2: Synthesis of 1-(Azidomethyl)cyclopentene (Azide Substitution)

This protocol describes the synthesis of an allylic azide, a versatile intermediate for click chemistry and reduction to a primary amine.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMSO.

-

Carefully add sodium azide (1.5 equivalents) in portions to the stirred solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Upon completion, slowly add water to the reaction mixture (the addition may be exothermic).

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude product. Caution: Low molecular weight organic azides can be explosive. Do not heat to dryness. It is advisable to use the product in solution for the next step whenever possible.

Workflow for Azide Synthesis

Protocol 3: Synthesis of Cyclopent-1-en-1-ylacetonitrile (Cyanide Substitution)

This protocol outlines the reaction with cyanide, which is a useful method for carbon chain extension.

Materials:

-

This compound

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ethanol

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in ethanol. Caution: Cyanide salts are extremely toxic. Handle with extreme care and appropriate safety measures.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off any inorganic salts.

-

Carefully remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude nitrile.

-

Purify the product by vacuum distillation if necessary.

Safety Considerations

-